molecular formula C16H22N2 B14602495 1-[2-(2-Methylphenyl)hexyl]-1H-imidazole CAS No. 61055-61-6

1-[2-(2-Methylphenyl)hexyl]-1H-imidazole

Katalognummer: B14602495
CAS-Nummer: 61055-61-6
Molekulargewicht: 242.36 g/mol
InChI-Schlüssel: NROQEKKSTSIZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2-Methylphenyl)hexyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This specific compound features a 2-methylphenyl group attached to a hexyl chain, which is further connected to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methylphenyl)hexyl]-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions . Another method involves the use of glyoxal and ammonia, which was historically the first synthesis route for imidazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(2-Methylphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, oxides, and reduced forms of the original compound. These products have different properties and applications based on their chemical structure.

Wissenschaftliche Forschungsanwendungen

1-[2-(2-Methylphenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[2-(2-Methylphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-[2-(2-Methylphenyl)hexyl]-1H-imidazole include other substituted imidazoles such as:

  • 1-[2-(2-Chlorophenyl)hexyl]-1H-imidazole
  • 1-[2-(2-Bromophenyl)hexyl]-1H-imidazole
  • 1-[2-(2-Fluorophenyl)hexyl]-1H-imidazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61055-61-6

Molekularformel

C16H22N2

Molekulargewicht

242.36 g/mol

IUPAC-Name

1-[2-(2-methylphenyl)hexyl]imidazole

InChI

InChI=1S/C16H22N2/c1-3-4-8-15(12-18-11-10-17-13-18)16-9-6-5-7-14(16)2/h5-7,9-11,13,15H,3-4,8,12H2,1-2H3

InChI-Schlüssel

NROQEKKSTSIZON-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CN1C=CN=C1)C2=CC=CC=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.